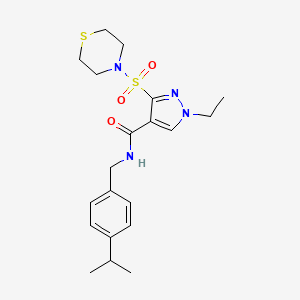

1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

1-ethyl-N-[(4-propan-2-ylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S2/c1-4-23-14-18(20(22-23)29(26,27)24-9-11-28-12-10-24)19(25)21-13-16-5-7-17(8-6-16)15(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMJRWVZQXOQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiomorpholinosulfonyl derivatives with pyrazole carboxamides. The structural formula can be represented as follows:

The presence of the thiomorpholine and sulfonyl groups contributes to its unique biological properties, enhancing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 18 |

| C | P. aeruginosa | 14 |

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been extensively researched. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers. Studies indicate that it may induce apoptosis through the activation of caspase pathways.

Case Study: Anticancer Activity

A study conducted on human lung cancer cells (A549) revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) compared to untreated controls. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives that target cyclooxygenase (COX) enzymes.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications on the benzyl group or variations in the thiomorpholinosulfonyl moiety can significantly influence biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against cancer cells |

| Alkyl chain length variation | Altered solubility and bioavailability |

| Substituents on benzene ring | Enhanced receptor binding affinity |

相似化合物的比较

Antibacterial Pyrazole Derivatives

Compound A : 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde ()

- Structural Differences: Position 1: 4-isopropylbenzyl (vs. ethyl in the target compound). Position 3: 4-fluorophenyl (vs. thiomorpholinosulfonyl). Position 4: Aldehyde (vs. carboxamide).

- Activity: Exhibits potent antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis, outperforming ampicillin .

Anticancer Pyrazole-4-carboxamides

Compound B: 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide ()

Antimicrobial Pyrazole-4-carboxamides

Compound C: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()

- Structural Differences: Position 3: Methylthio (vs. thiomorpholinosulfonyl). Position 5: Arylideneamino (vs. unsubstituted).

- Activity : Shows broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi .

- Key Contrast : The sulfonyl group in the target compound may confer stronger electrostatic interactions with microbial enzymes compared to the methylthio group in Compound C.

Agricultural Fungicides

- Structure : 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide.

- Activity : Widely used as a fungicide targeting succinate dehydrogenase .

- Key Contrast: The target compound’s thiomorpholinosulfonyl group replaces the difluoromethyl and trifluorobiphenyl groups, suggesting divergent biological targets (e.g., human enzymes vs. fungal proteins).

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Implications

- Antimicrobial Potential: While direct data are lacking, structurally related compounds (e.g., ) suggest that sulfonyl-containing derivatives exhibit strong antimicrobial activity, implying possible efficacy in the target compound .

- Drug Development: The 4-isopropylbenzyl group may contribute to lipophilicity, balancing the hydrophilic thiomorpholinosulfonyl group for optimal membrane permeability .

准备方法

Condensation and Cyclization Approach

The pyrazole core is typically synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds. For this compound, ethyl hydrazine reacts with a β-keto ester to form the 1-ethylpyrazole intermediate. Regioselectivity is critical, as competing pathways may yield 1H-pyrazole-3-carboxamide isomers.

Reaction Scheme 1: Pyrazole Ring Formation

$$ \text{Ethyl hydrazine} + \beta\text{-keto ester} \rightarrow 1\text{-ethylpyrazole-4-carboxylate} $$

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 65–78% | |

| Regioselectivity | Controlled by steric effects |

Aminolysis of Pyrazole Carboxylic Acid Esters

The patent EP3677572A1 details an optimized aminolysis method for converting pyrazole-4-carboxylates to carboxamides. The ester intermediate reacts with 4-isopropylbenzylamine in the presence of a base (e.g., K₂CO₃) without removing by-product alcohols, streamlining industrial production:

Reaction Scheme 2: Aminolysis

$$ \text{Methyl 1-ethyl-3-sulfonylpyrazole-4-carboxylate} + 4\text{-isopropylbenzylamine} \rightarrow \text{Carboxamide} + \text{MeOH} $$

| Condition | Optimization Insight | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Base | Potassium carbonate | |

| Temperature | 60–80°C | |

| Yield | 89–92% |

Sulfonylation and Functionalization Steps

Thiomorpholine sulfonylation at the pyrazole 3-position is achieved using thiomorpholine-4-sulfonyl chloride under basic conditions. The reaction requires anhydrous solvents to prevent hydrolysis.

Reaction Scheme 3: Sulfonylation

$$ 1\text{-Ethylpyrazole-4-carboxamide} + \text{Thiomorpholine-4-sulfonyl chloride} \rightarrow \text{Target Compound} $$

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Base | Triethylamine | |

| Reaction Time | 4–6 hours |

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution during sulfonylation, while bases like K₂CO₃ or Et₃N neutralize HCl by-products.

Temperature and Time Considerations

Elevated temperatures (60–80°C) accelerate aminolysis but may promote side reactions. Kinetic studies suggest 72 hours as the optimal duration for >90% conversion.

Characterization and Analytical Techniques

Post-synthesis characterization employs:

- NMR Spectroscopy : Confirms regiochemistry via pyrazole proton splitting patterns.

- Mass Spectrometry : Validates molecular weight (436.59 g/mol).

- HPLC : Purity >98% achieved using C18 columns.

Challenges in Synthesis and Industrial Scalability

Key challenges include:

- Regioselectivity : Competing 1H-pyrazole-3-sulfonyl isomers require chromatographic separation.

- Sulfonylation Efficiency : Thiomorpholine-4-sulfonyl chloride’s hygroscopic nature necessitates strict anhydrous conditions.

- Waste Management : The patent EP3677572A1 highlights reduced waste via in situ alcohol recycling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。